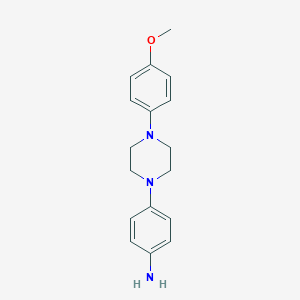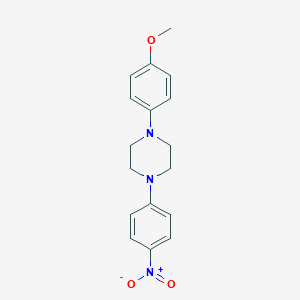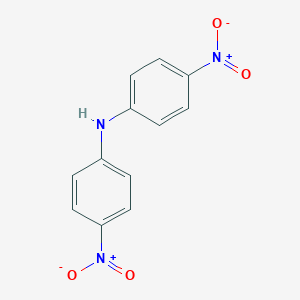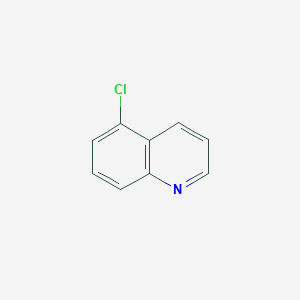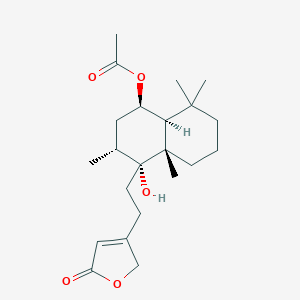
Vitexilactone
描述
科学研究应用
Vitexilactone has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise as an insulin sensitizer, similar to the drug rosiglitazone, making it a potential candidate for the treatment of type 2 diabetes . Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . In the field of chemistry, this compound is used as a model compound for studying the biosynthesis of diterpenoids .
作用机制
Target of Action
Vitexilactone, a constituent from Vitex trifolia L., primarily targets peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and lipid metabolism . It also targets tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) , which are pro-inflammatory cytokines involved in immune-mediated inflammatory diseases .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It increases lipid accumulation, the expression of adiponectin and GLUT4 in the cell membrane, and decreases both the size of adipocytes and the phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also inhibits the production of TNF-α and IL-1β . The action of this compound on adipocytes is mediated by PPARγ .
Biochemical Pathways
This compound affects the adipogenesis pathway, which is the process by which preadipocytes mature into adipocytes . It also impacts the inflammatory pathway by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-1β .
Result of Action
The molecular and cellular effects of this compound’s action include increased lipid accumulation, increased expression of adiponectin and GLUT4 in the cell membrane, decreased size of adipocytes, and decreased phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also results in the inhibition of the production of TNF-α and IL-1β .
生化分析
Biochemical Properties
Vitexilactone interacts with several biomolecules in biochemical reactions. A molecular docking study revealed that this compound has the best binding affinities against the target receptors (potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5) for anxiolytic, sedative, and antioxidant activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce cell apoptosis and inhibit the cell cycle of cancer cells . Furthermore, this compound has been shown to suppress TNF-α and IL-1β production in human U937 macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to target receptors such as the potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It has been observed to have significant and dose-dependent anxiolytic and sedative activity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been found to have significant and dose-dependent anxiolytic and sedative activity .
Metabolic Pathways
It has been found to interact with various enzymes and receptors, suggesting that it may be involved in several metabolic pathways .
准备方法
Vitexilactone is typically isolated from the leaves and fruits of Vitex trifolia through a series of extraction and purification processes. The most common method involves the use of solvents such as hexane, ethyl acetate, and methanol. The ethyl acetate extract, which shows the strongest biological activity, is further purified using chromatographic techniques to obtain pure this compound .
化学反应分析
Vitexilactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
相似化合物的比较
Vitexilactone is often compared with other diterpenoids such as vitexicarpin and oleanolic acid, which are also isolated from Vitex trifolia. While all these compounds exhibit biological activities, this compound is unique in its strong insulin-sensitizing effects. Other similar compounds include agnuside, casticin, and rotundifuran, which are known for their anti-inflammatory and antioxidant properties .
属性
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWXAGANVJTLU-HEXLTJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210164 | |
| Record name | Vitexilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-49-8 | |
| Record name | Vitexilactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitexilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitexilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VITEXILACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


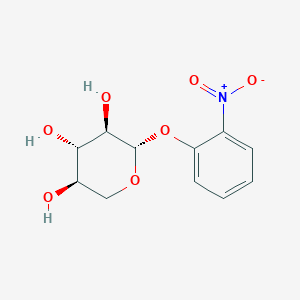
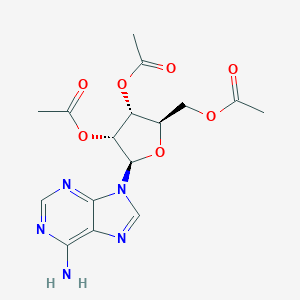
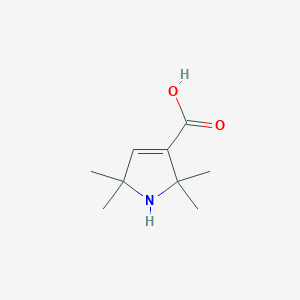
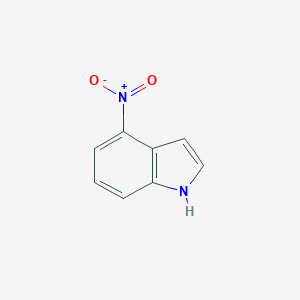
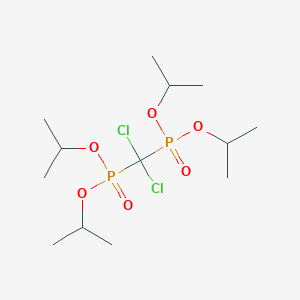
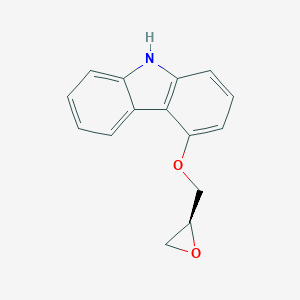
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
